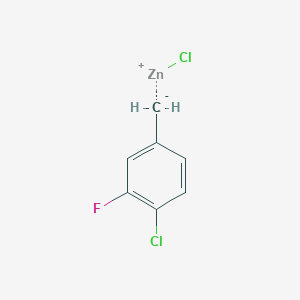
4-Chloro-3-fluorobenzylzinc chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-3-fluorobenzylzinc chloride is an organozinc compound with the molecular formula C7H5Cl2FZn. It is commonly used in organic synthesis as a reagent for various chemical reactions. This compound is particularly valuable in the field of cross-coupling reactions, where it serves as a nucleophilic partner.
準備方法
Synthetic Routes and Reaction Conditions
4-Chloro-3-fluorobenzylzinc chloride can be synthesized through the reaction of 4-chloro-3-fluorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of 4-chloro-3-fluorobenzyl chloride to the zinc solution.
- Stirring the mixture at room temperature or slightly elevated temperatures to facilitate the formation of the organozinc compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactors and more controlled conditions to ensure high yield and purity. The process would include:
- Use of high-purity zinc and 4-chloro-3-fluorobenzyl chloride.
- Optimization of reaction parameters such as temperature, solvent volume, and reaction time.
- Implementation of purification steps to isolate the desired product from by-products and unreacted starting materials.
化学反応の分析
Types of Reactions
4-Chloro-3-fluorobenzylzinc chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc moiety is replaced by other nucleophiles.
Coupling Reactions: It is widely used in cross-coupling reactions such as Negishi coupling, where it reacts with organic halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions to facilitate the formation of carbon-carbon bonds.
Solvents: Tetrahydrofuran (THF) is commonly used as a solvent due to its ability to stabilize organozinc compounds.
Temperature: Reactions are typically carried out at room temperature or slightly elevated temperatures.
Major Products Formed
Aryl and Alkyl Derivatives: Depending on the coupling partner, the major products formed are various aryl and alkyl derivatives, which are valuable intermediates in organic synthesis.
科学的研究の応用
4-Chloro-3-fluorobenzylzinc chloride has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used to modify biological molecules for research purposes.
Medicine: It is involved in the synthesis of potential drug candidates and active pharmaceutical ingredients.
Industry: It is used in the production of fine chemicals and specialty materials.
作用機序
The mechanism by which 4-chloro-3-fluorobenzylzinc chloride exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including:
Nucleophilic Attack: The organozinc compound acts as a nucleophile, attacking electrophilic centers in other molecules.
Transmetalation: In cross-coupling reactions, the organozinc compound transfers its organic group to a metal catalyst, which then facilitates the formation of a new carbon-carbon bond.
類似化合物との比較
Similar Compounds
4-Chlorobenzyl chloride: Similar in structure but lacks the fluorine atom.
3-Fluorobenzyl chloride: Similar in structure but lacks the chlorine atom.
4-Chloro-3-fluorobenzaldehyde: Contains an aldehyde group instead of the zinc moiety.
Uniqueness
4-Chloro-3-fluorobenzylzinc chloride is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and selectivity in chemical reactions. The organozinc moiety also provides unique reactivity compared to other similar compounds.
特性
分子式 |
C7H5Cl2FZn |
|---|---|
分子量 |
244.4 g/mol |
IUPAC名 |
1-chloro-2-fluoro-4-methanidylbenzene;chlorozinc(1+) |
InChI |
InChI=1S/C7H5ClF.ClH.Zn/c1-5-2-3-6(8)7(9)4-5;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
InChIキー |
MNLMJOXNKWFQMT-UHFFFAOYSA-M |
正規SMILES |
[CH2-]C1=CC(=C(C=C1)Cl)F.Cl[Zn+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(4-Chlorophenoxy)acetyl]-2-methylpiperazine hydrochloride](/img/structure/B13909549.png)
![1-O-tert-butyl 5-O-methyl 4-[[(1R)-1-phenylethyl]amino]-3,6-dihydro-2H-pyridine-1,5-dicarboxylate](/img/structure/B13909561.png)
![N-[2-(4-chlorophenyl)ethyl]pyridine-3-carboxamide](/img/structure/B13909568.png)
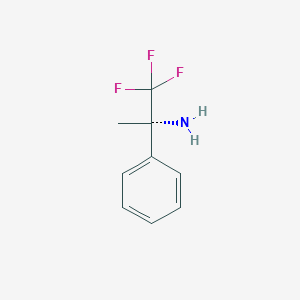
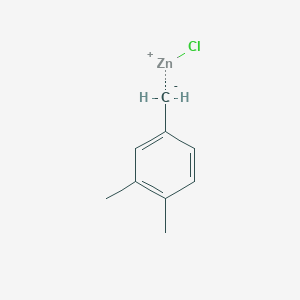
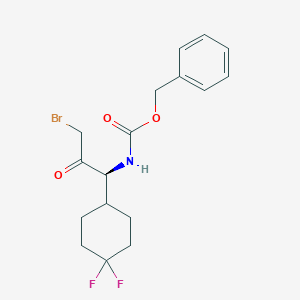

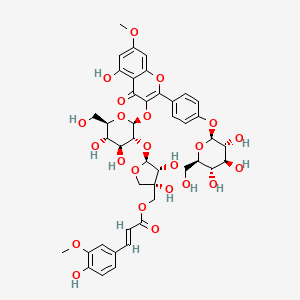

![[4-(2,2-Dimethoxyethyl)norbornan-1-yl]methanol](/img/structure/B13909596.png)
![6-Sulfanylidene-4-(trifluoromethyl)-5,6-dihydro[2,3'-bipyridine]-5-carbonitrile](/img/structure/B13909602.png)

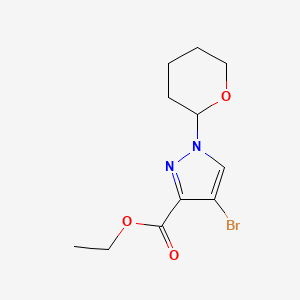
![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hexadecoxy-4-hydroxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13909645.png)
